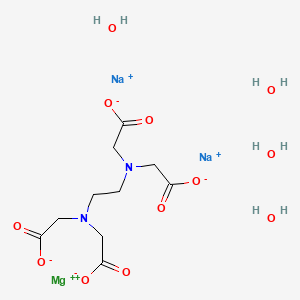

EDTA.Mg.2Na.4H2O

Overview

Description

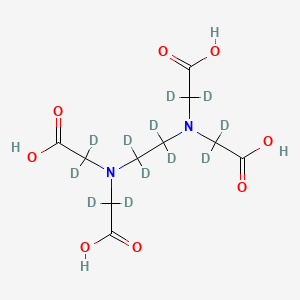

Ethylenediaminetetraacetic acid disodium magnesium salt tetrahydrate (EDTA.Mg.2Na.4H2O) is a chelating agent that binds to metal ions, forming stable complexes. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to sequester metal ions such as calcium, magnesium, and iron .

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, also known as EDTA.Mg.2Na.4H2O, primarily targets a wide range of polyvalent cations, including calcium . It acts as a chelating agent, binding these cations and forming stable metal chelates .

Mode of Action

This compound interacts with its targets by forming stable complexes with multivalent metal ions . The compound’s ability to bind and sequester these ions alters their availability within the system. This interaction results in the reduction of the concentration of free metal ions in the system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chelation of metal ions. By binding to these ions, the compound disrupts their participation in various biochemical reactions. The downstream effects of this action depend on the specific roles of the targeted ions in the biological system .

Pharmacokinetics

The resulting complexes are then likely eliminated via urinary excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the sequestration of metal ions. This can lead to changes in the concentrations of these ions within cells and tissues, potentially affecting various cellular processes and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s chelating activity can be affected by the presence and concentrations of various metal ions in the environment . Additionally, factors such as pH and temperature may also influence the stability and activity of the compound .

Biochemical Analysis

Biochemical Properties

EDTA.Mg.2Na.4H2O plays a crucial role in biochemical reactions by binding to metal ions and forming stable complexes. This chelation process is essential for various biochemical assays and experiments. The compound interacts with enzymes such as Taq DNA polymerase, MutT, and dUTPase, inhibiting their activity by binding to their active sites . Additionally, this compound is used to generate metal-free conditions, which are necessary for studying the reactivity of metal-dependent enzymes .

Cellular Effects

This compound affects various cellular processes by chelating metal ions that are essential for cell function. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cell signaling and tissue remodeling . Furthermore, this compound can induce morphological changes in cells, such as alterations in cell shape and size, due to its impact on metal ion availability .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable chelates with metal ions. This chelation process inhibits the activity of metal-dependent enzymes by preventing the binding of metal cofactors to their active sites . Additionally, this compound can compete with substrates for binding to enzyme active sites, further inhibiting enzyme activity . The compound’s ability to sequester metal ions also affects gene expression by altering the availability of metal cofactors required for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its chelating activity may decrease over time if exposed to light or extreme pH conditions . Long-term exposure to this compound can lead to gradual changes in cellular function, such as reduced enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity . At high doses, this compound can lead to adverse effects such as renal toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where the compound’s efficacy in chelating metal ions plateaus at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate metal ion homeostasis. The compound interacts with enzymes and cofactors that are responsible for the transport and utilization of metal ions . By chelating metal ions, this compound can affect metabolic flux and alter the levels of metabolites involved in metal ion-dependent processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its chelating activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can chelate metal ions and modulate enzyme activity . This localization is crucial for the compound’s function in regulating metal ion homeostasis and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of EDTA.Mg.2Na.4H2O involves the reaction of ethylenediaminetetraacetic acid (EDTA) with magnesium and sodium ions. The process typically includes dissolving EDTA in water, followed by the addition of magnesium chloride and sodium hydroxide to form the disodium magnesium salt. The solution is then allowed to crystallize, forming the tetrahydrate .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

EDTA.Mg.2Na.4H2O primarily undergoes complexation reactions, where it forms stable complexes with metal ions. These reactions are crucial in various analytical and industrial processes .

Common Reagents and Conditions

Reagents: Metal ions such as calcium, magnesium, zinc, and iron.

Conditions: The reactions typically occur in aqueous solutions with controlled pH levels to ensure optimal complex formation.

Major Products

The major products of these reactions are the metal-EDTA complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment and analytical chemistry .

Scientific Research Applications

EDTA.Mg.2Na.4H2O has a wide range of scientific research applications:

Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations.

Biology: Employed in molecular biology experiments to inhibit metal-dependent enzymes.

Medicine: Utilized in chelation therapy to treat heavy metal poisoning.

Industry: Applied in water treatment to remove metal ions and prevent scale formation.

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): The parent compound, widely used for similar applications.

Nitrilotriacetic acid (NTA): Another chelating agent with similar properties but less effective in binding certain metal ions.

Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for certain metal ions compared to EDTA.

Uniqueness

EDTA.Mg.2Na.4H2O is unique due to its specific formulation, which provides enhanced solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring precise control of metal ion concentrations .

Properties

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDBGYJSLDMHQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN2Na2O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583348 | |

| Record name | Magnesium sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.51 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29932-54-5 | |

| Record name | Magnesium sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

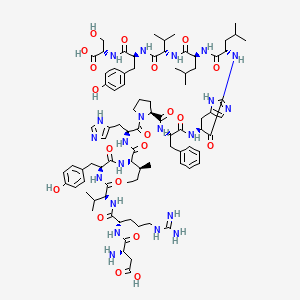

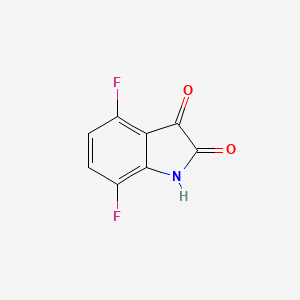

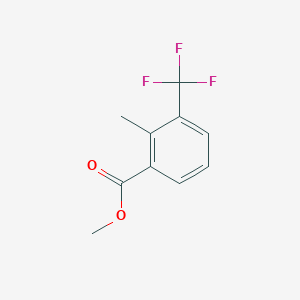

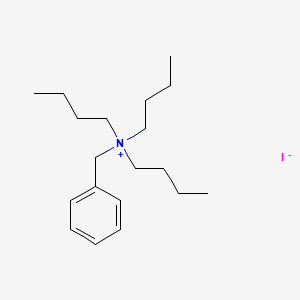

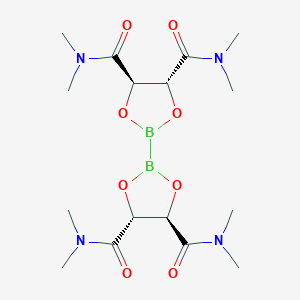

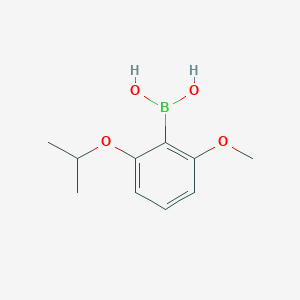

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide](/img/structure/B1591310.png)

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)